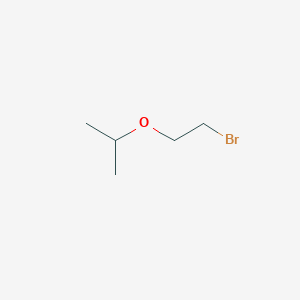

2-(2-Bromoethoxy)propane

Description

Significance of Bromoether Scaffolds in Organic Synthesis

Bromoether scaffolds are of significant interest in organic synthesis due to their dual functionality. The ether group is relatively stable and can be found in many biologically active molecules and materials. The bromine atom, being a good leaving group, provides a reactive site for various nucleophilic substitution and elimination reactions. smolecule.com This allows for the facile introduction of diverse functionalities into a molecule.

The strategic placement of the bromoether moiety within a molecular framework enables chemists to construct complex architectures through a variety of synthetic strategies. These include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.com For instance, α-bromoethers are key intermediates in certain visible-light-promoted reactions, highlighting their role in modern synthetic methodologies. organic-chemistry.org

Furthermore, the development of new synthetic methods often relies on the unique reactivity of such scaffolds. For example, intramolecular alkylation of bromoether-containing precursors can lead to the formation of various oxygen-containing heterocycles. cdnsciencepub.com The ability to form cyclic ethers is particularly important as these motifs are present in numerous natural products and bioactive compounds.

Overview of 2-(2-Bromoethoxy)propane in the Context of Bromoether Chemistry

Within the diverse family of alkyl bromoethers, this compound (CAS No. 54149-16-5) serves as a representative example. chemscene.comscbt.comchemicalbook.comamericanelements.com This compound possesses an isopropoxy group connected to a bromoethyl chain. Its structure makes it a useful reagent for introducing the 2-isopropoxyethyl group into other molecules.

This compound is a colorless liquid with a boiling point reported in the range of 90-95°C to 148.7°C and a density of approximately 1.26 to 1.275 g/cm³. chemicalbook.comamericanelements.com It is soluble in a variety of organic solvents, including ethers, alcohols, and esters.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bonded to the bromine. This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new ether, amine, and other derivatives. Consequently, it finds application as an alkylating agent and an intermediate in various organic syntheses.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54149-16-5 | chemscene.comscbt.comchemicalbook.comamericanelements.com |

| Molecular Formula | C₅H₁₁BrO | chemscene.comscbt.comamericanelements.comepa.gov |

| Molecular Weight | 167.04 g/mol | chemscene.com |

| Appearance | Colorless liquid | americanelements.com |

| Boiling Point | 90-95 °C, 139.9-140.2 °C (at 743 Torr), 148.7 °C | chemicalbook.comamericanelements.com |

| Density | ~1.26 g/cm³, 1.2609 g/cm³, 1.275 g/cm³ | chemicalbook.comamericanelements.com |

| Melting Point | -42 °C | |

| Solubility | Soluble in ethers, alcohols, and esters | |

| SMILES | CC(C)OCCBr | chemscene.comamericanelements.com |

Detailed Research Findings

The synthesis of this compound can be achieved through several established methods in organic chemistry. A common laboratory preparation involves the reaction of 2-isopropoxyethanol (B94787) with a brominating agent like phosphorus tribromide. smolecule.com Another approach is the reaction of 2-bromoethanol (B42945) with an isopropyl source, such as isopropyl dibromide, often conducted under an inert atmosphere. The Williamson ether synthesis, a classic method for forming ethers, can also be adapted for this purpose by reacting an isopropoxide salt with 1,2-dibromoethane. masterorganicchemistry.com

The primary utility of this compound in research lies in its role as an alkylating agent. Due to the presence of the electrophilic bromine atom, it readily participates in nucleophilic substitution reactions. For example, it can be used to introduce the 2-isopropoxyethyl moiety onto various substrates, including phenols, amines, and thiols, to synthesize more complex molecules. This reactivity is fundamental to its application as an intermediate in the preparation of a range of organic compounds. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUZTBLYLKPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397030 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-16-5 | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethoxy Propane

Nucleophilic Substitution Reactions of the Bromoethoxy Moiety

The primary reaction pathway for 2-(2-bromoethoxy)propane and related 2-bromoethyl ethers is nucleophilic substitution. These reactions typically proceed via a bimolecular (SN2) mechanism, especially with strong nucleophiles. bloomtechz.com The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. bloomtechz.com This backside attack results in an inversion of stereochemistry at the reaction center. bloomtechz.commasterorganicchemistry.com The ethyl group connecting the oxygen and the bromine provides adequate space for this backside attack, making it a suitable substrate for SN2 reactions. bloomtechz.com

The bromine atom in this compound can be readily displaced by a variety of strong nucleophiles. bloomtechz.com This reactivity is central to its utility in synthesizing more complex molecules. lookchem.com

Amines: Reactions with primary or secondary amines lead to the formation of corresponding secondary and tertiary amines, respectively. bloomtechz.combloomtechz.com These products are often integral components in biologically active compounds, establishing this compound as a valuable intermediate in pharmaceutical development. bloomtechz.com

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that react efficiently with this compound to form thioethers. bloomtechz.com

The general scheme for these substitution reactions is illustrated below:

| Nucleophile (Nu:⁻) | Reactant | Product | Product Class |

| Amine (R₂NH) | This compound | 2-(Isopropoxy)ethanamine derivative | Amine |

| Thiolate (RS⁻) | This compound | Isopropyl (2-(alkylthio)ethyl) ether | Thioether |

Elimination Reactions to Yield Alkenes

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. This reaction, typically a bimolecular elimination (E2), competes with the SN2 substitution pathway. masterorganicchemistry.comlibretexts.org The E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms between the α and β carbons. libretexts.org

The stereochemistry of the E2 reaction is highly specific. For the reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. dalalinstitute.comlibretexts.org This arrangement allows for optimal orbital overlap in the transition state, leading to the formation of the new π-bond. youtube.com

Regiochemistry becomes a factor when there are multiple, distinct β-hydrogens. The Zaitsev rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgmsu.edu This is because the transition state has significant double-bond character, and its stability reflects the stability of the resulting alkene. msu.edu However, the use of a sterically hindered or bulky base can favor the formation of the less substituted alkene, known as the Hofmann product.

In the case of this compound, there is only one type of β-hydrogen, so only one alkene product, isopropoxyethene (isopropyl vinyl ether), is possible.

The competition between substitution (SN2) and elimination (E2) is heavily influenced by the reaction conditions. chemguide.co.uk Several factors can be adjusted to favor one pathway over the other. masterorganicchemistry.com Strong, sterically hindered bases favor elimination, whereas strong, unhindered nucleophiles that are weakly basic tend to favor substitution. libretexts.org

A summary of influential reaction conditions is provided in the table below:

| Factor | Favors Elimination (E2) | Favors Substitution (SN2) | Rationale |

| Base/Nucleophile | Strong, sterically hindered bases (e.g., potassium tert-butoxide) | Strong, but less basic nucleophiles (e.g., iodide, thiolates) | Steric hindrance makes it difficult for the base to act as a nucleophile, so it preferentially removes a less hindered proton. msu.edu |

| Temperature | Higher temperatures | Lower temperatures | Elimination has a higher activation energy and entropy, making it more favorable at elevated temperatures. chemguide.co.uk |

| Solvent | Pure ethanol (B145695) | Aqueous ethanol | Water is more polar and can solvate the nucleophile, slightly reducing its basicity and favoring substitution. chemguide.co.uk |

| Base Concentration | Higher concentration | Lower concentration | The rate of the bimolecular E2 reaction is directly proportional to the base concentration. chemguide.co.uk |

Stereochemical and Regiochemical Aspects of Elimination

Radical Chain Reactions and Bromoether Intermediates

Radical chain reactions are a fundamental class of transformations in organic chemistry, characterized by initiation, propagation, and termination steps. acs.org These reactions often involve highly reactive radical species that can engage in a self-sustaining cycle. ucsb.edu In the context of bromoethers like this compound, radical reactions can be initiated by light or heat, leading to the homolytic cleavage of a carbon-hydrogen or carbon-bromine bond. ucsb.edunumberanalytics.com

Recent studies have highlighted the significance of α-bromoethers as key intermediates in reactions involving the cleavage of O-α-sp³ C–H bonds. While direct studies on this compound are not extensively documented, research on analogous systems, such as the visible-light-promoted conversion of alkyl benzyl (B1604629) ethers, provides valuable insights. In these reactions, a radical initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon), leading to the formation of an α-alkoxy radical. This radical can then react with a bromine source to generate an α-bromoether intermediate.

This α-bromoether is a versatile species that can undergo further transformations. For instance, it can be susceptible to nucleophilic attack or elimination reactions, depending on the reaction conditions. The stability of the intermediate α-alkoxy radical plays a crucial role in directing the reaction pathway. For this compound, abstraction of a hydrogen atom from the methine carbon (the carbon bearing the two methyl groups) would lead to a more stable tertiary radical compared to the abstraction from the methylene (B1212753) carbons of the ethoxy group.

Table 1: Potential Radical Intermediates from this compound

| Site of Hydrogen Abstraction | Resulting Radical | Stability |

|---|---|---|

| C-H (isopropyl group, methine) | Tertiary Radical | Higher |

| C-H (ethoxy group, methylene adjacent to O) | Secondary Radical | Lower |

| C-H (ethoxy group, methylene adjacent to Br) | Secondary Radical | Lower |

The involvement of bromine radicals (Br•) is a hallmark of many radical bromination reactions. numberanalytics.com The process typically begins with an initiation step where a bromine molecule (Br₂) undergoes homolytic cleavage upon exposure to UV light or heat to form two bromine radicals. transformationtutoring.com

Initiation: Br₂ → 2 Br•

These highly reactive bromine radicals can then abstract a hydrogen atom from a substrate molecule, such as an ether, in a propagation step. numberanalytics.com In the case of this compound, there are several non-equivalent C-H bonds that could be targeted by a bromine radical. The selectivity of this hydrogen abstraction is governed by the stability of the resulting carbon-centered radical. chemistrysteps.com As mentioned previously, abstraction of the tertiary hydrogen from the isopropyl group is generally favored over the secondary hydrogens on the ethoxy chain.

Propagation Step 1: Hydrogen Abstraction CH₃CH(O-CH₂CH₂Br)CH₃ + Br• → •C(CH₃)(O-CH₂CH₂Br)CH₃ + HBr (major) CH₃CH(O-CH₂CH₂Br)CH₃ + Br• → CH₃CH(O-•CHCH₂Br)CH₃ + HBr (minor) CH₃CH(O-CH₂CH₂Br)CH₃ + Br• → CH₃CH(O-CH₂•CHBr)CH₃ + HBr (minor)

The resulting alkyl radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. transformationtutoring.com

Propagation Step 2: Bromine Transfer •C(CH₃)(O-CH₂CH₂Br)CH₃ + Br₂ → BrC(CH₃)(O-CH₂CH₂Br)CH₃ + Br•

The chain reaction is terminated when two radical species combine. transformationtutoring.com

Termination: Br• + Br• → Br₂ •C(CH₃)(O-CH₂CH₂Br)CH₃ + Br• → BrC(CH₃)(O-CH₂CH₂Br)CH₃ 2 •C(CH₃)(O-CH₂CH₂Br)CH₃ → Dimer

Role of α-Bromoethers in O-α-sp3 C–H Cleavage Reactions

Comparative Reactivity within Bromoether Homologs

The reactivity of bromoethers in radical reactions can be influenced by several structural factors, including the length of the alkyl chain, the degree of substitution at the α-carbon, and the position of the bromine atom. While direct comparative studies on a homologous series including this compound are scarce, general principles of organic chemistry allow for informed predictions.

Increasing the alkyl chain length in a homologous series can have a modest effect on reactivity. However, a more significant factor is the nature of the C-H bonds available for abstraction. For instance, comparing this compound with a simpler homolog like 1-bromo-2-methoxyethane, the former possesses a tertiary C-H bond on the isopropyl group. The resulting tertiary radical is more stabilized by hyperconjugation than the secondary radicals that would be formed from 1-bromo-2-methoxyethane. This suggests that this compound would be more susceptible to radical abstraction at the tertiary position.

Conversely, steric hindrance can also play a role. The bulky isopropyl group in this compound might sterically hinder the approach of a radical to the α-hydrogen on the ethoxy chain, further favoring abstraction at the less hindered, yet more stable, tertiary position of the isopropyl group.

The position of the bromine atom is also critical. In this compound, the bromine is on a primary carbon, two carbons away from the ether oxygen. If we consider an isomer like 1-bromo-1-isopropoxyethane, the bromine is at the α-position to the ether oxygen. This would significantly alter its reactivity, making it more akin to the α-bromoether intermediates discussed in section 3.4.1.

Table 2: Comparison of Potential Reactivity in Bromoether Homologs

| Compound | Key Structural Feature | Predicted Major Radical Abstraction Site | Relative Reactivity (Inferred) |

|---|---|---|---|

| 1-Bromo-2-methoxyethane | Primary and secondary C-H bonds | Secondary C-H (adjacent to oxygen) | Baseline |

| This compound | Tertiary C-H bond (isopropyl group) | Tertiary C-H (isopropyl group) | Higher |

| 1-Bromo-2-ethoxyethane | All secondary C-H bonds | Secondary C-H (adjacent to oxygen) | Similar to baseline |

This comparative analysis, while based on established principles rather than direct experimental data for this specific series, provides a framework for understanding the potential reactivity trends within bromoether homologs.

Advanced Analytical Characterization of 2 2 Bromoethoxy Propane and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular architecture of 2-(2-Bromoethoxy)propane by probing the interactions of its atoms with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for mapping the proton and carbon environments within the molecule.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. informaticsjournals.co.in By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. informaticsjournals.co.innih.gov For this compound, NMR is used to confirm the presence and connectivity of the isopropyl group and the bromoethoxy chain.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The structure of this compound suggests four distinct proton signals. The splitting pattern of these signals, governed by the n+1 rule, arises from spin-spin coupling with protons on adjacent carbons. chemconnections.org

Isopropyl Methyl Protons (H-1): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to a single proton (the methine proton, H-2), and therefore appear as a doublet.

Isopropyl Methine Proton (H-2): This single proton is coupled to the six methyl protons, resulting in a septet. It is also coupled to the two protons of the adjacent methylene (B1212753) group (H-3), but the septet is the more prominent feature.

Methylene Protons (O-CH₂): The two protons on the carbon adjacent to the ether oxygen (H-3) are coupled to the methine proton (H-2) and the other methylene protons (H-4). This would likely result in a triplet.

Methylene Protons (CH₂-Br): The two protons on the carbon adjacent to the bromine atom (H-4) are coupled to the methylene protons at H-3, also resulting in a triplet. The electronegative bromine atom would cause this signal to appear further downfield compared to the other methylene group.

The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons. Electronegative atoms like oxygen and bromine deshield the nearby protons, shifting their signals to higher ppm values.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on established chemical shift principles and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| (CH₃)₂CH- | ~1.2 | Doublet | 6H |

| (CH₃)₂CH- | ~3.6-3.8 | Septet | 1H |

| -O-CH₂-CH₂-Br | ~3.8-4.0 | Triplet | 2H |

| -O-CH₂-CH₂-Br | ~3.4-3.6 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronegativity of attached atoms.

Isopropyl Methyl Carbons (C-1): The two methyl carbons are equivalent and will produce a single signal at the most upfield position.

Isopropyl Methine Carbon (C-2): This carbon is attached to the ether oxygen, which will shift its signal downfield.

Ether Methylene Carbon (C-3): The carbon atom in the ethoxy group bonded to the oxygen.

Bromo Methylene Carbon (C-4): The carbon atom directly bonded to the highly electronegative bromine atom will be the most deshielded and appear furthest downfield. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on established chemical shift principles and analysis of similar structures like 2-bromopropane (B125204) docbrown.info and 2-bromo-2-methylpropane. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | ~22-25 |

| (CH₃)₂CH- | ~70-75 |

| -O-CH₂-CH₂-Br | ~68-72 |

| -O-CH₂-CH₂-Br | ~30-35 |

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the isopropyl methyl protons (H-1) and the methine proton (H-2), between the methine proton (H-2) and the adjacent methylene protons (H-3), and between the two methylene groups (H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.educolumbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the doublet at ~1.2 ppm and the carbon signal at ~22-25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu This is crucial for confirming the connectivity of the molecular fragments. Key HMBC correlations for this compound would include:

A cross-peak between the isopropyl methyl protons (H-1) and the methine carbon (C-2).

A cross-peak between the methine proton (H-2) and the ether methylene carbon (C-3).

A cross-peak between the methylene protons (H-3) and the bromo methylene carbon (C-4).

These 2D techniques, used in combination, provide unambiguous evidence for the structure of this compound and its derivatives. researchgate.netotago.ac.nz

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. rsc.org The molecular formula of this compound is C₅H₁₁BrO. scbt.comamericanelements.com

The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.info

Common fragmentation pathways for ethers involve cleavage of the C-O bond, while haloalkanes often undergo cleavage of the C-Br bond. The fragmentation of this compound would likely involve these pathways, leading to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Fragmentation pattern is predicted based on common fragmentation pathways for ethers and haloalkanes.

| m/z Value | Possible Fragment Ion | Formula |

| 166/168 | Molecular Ion | [C₅H₁₁BrO]⁺ |

| 123/125 | Loss of isopropyl group | [C₂H₄BrO]⁺ |

| 109/111 | Cleavage of C-O bond | [C₂H₄Br]⁺ |

| 59 | Isopropoxy cation | [C₃H₇O]⁺ |

| 43 | Isopropyl cation | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, with the molecular formula C₅H₁₁⁷⁹BrO, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This is a critical step in the definitive identification of a new or synthesized compound. doi.org

Table 4: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₅H₁₁BrO | ⁷⁹Br | 166.0044 |

| C₅H₁₁BrO | ⁸¹Br | 168.0024 |

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds. When this compound is subjected to analysis by mass spectrometry, particularly with an electron ionization (EI) source, the molecule undergoes fragmentation in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting carbocations and radical species.

For this compound, the fragmentation is primarily guided by the presence of the ether linkage and the bromine atom. Key fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for ethers. The cleavage occurs at the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a methyl radical to form a stable oxonium ion.

Cleavage of the C-O Bond: The bonds connecting the alkyl groups to the ether oxygen can break, leading to the formation of various charged fragments.

Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can cleave to produce a carbocation and a bromine radical. The presence of bromine is often confirmed by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M and M+2) of similar intensity for bromine-containing fragments.

Loss of HBr: A common fragmentation pathway for bromoalkanes is the elimination of a molecule of hydrogen bromide.

A summary of the plausible fragment ions for this compound in an EI-mass spectrum is provided below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on established fragmentation principles for ethers and alkyl halides.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 167/169 | [CH₃CH(O)CH₂CH₂Br]⁺ | Molecular Ion (M⁺) |

| 152/154 | [CH(O)CH₂CH₂Br]⁺ | Loss of CH₃ (Alpha-cleavage) |

| 123/125 | [CH₂CH₂Br]⁺ | Cleavage of C-O bond |

| 109/111 | [CH₂=CHBr]⁺ | Rearrangement and loss of C₃H₇O |

| 87 | [CH₃CH(O)CH₂CH₂]⁺ | Loss of Br radical |

| 59 | [CH₃CH(O)]⁺ | Cleavage of O-CH₂ bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. studymind.co.uk

In the IR spectrum of this compound, the key functional groups—alkane C-H, ether C-O, and alkyl halide C-Br—exhibit distinct absorption bands.

C-H Stretching: The sp³ hybridized C-H bonds of the propane (B168953) and ethane (B1197151) portions of the molecule will show strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretching: The ether C-O-C linkage produces a strong, characteristic absorption band typically found in the 1050-1150 cm⁻¹ range. This is often one of the most prominent peaks in the spectrum of an ether.

C-Br Stretching: The carbon-bromine bond stretch appears in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info This region is often complex due to the overlap of many different vibrational modes. libretexts.orgdocbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H (stretch) | 2850 - 3000 | Strong |

| Alkane | C-H (bend) | 1350 - 1470 | Medium |

| Ether | C-O (stretch) | 1050 - 1150 | Strong |

X-ray Absorption Spectroscopy for Halogen Bonding Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of an absorbing atom. For bromine-containing compounds like this compound, Bromine K-edge XAS can provide detailed insights into the nature of the C-Br bond and its non-covalent interactions, such as halogen bonding. ru.nl

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the bromine atom. researchgate.net The precise energy and shape of the absorption edge can reveal information about the covalency of the C-Br bond and the effective charge on the bromine atom. researchgate.netosti.gov

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the absorption edge and contains information about the local atomic environment of the bromine atom, including bond distances and coordination numbers of neighboring atoms. ru.nl

XAS is particularly useful for studying halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. By analyzing the XANES and EXAFS regions, researchers can detect the presence of such interactions and characterize their strength and geometry, which would be difficult to probe with other techniques. osti.govmdpi.com

Table 3: Application of X-ray Absorption Spectroscopy to this compound

| Spectroscopic Technique | Information Obtained | Relevance to Analysis |

|---|---|---|

| Br K-edge XANES | Bromine oxidation state, electronic structure, site symmetry. researchgate.net | Confirms the -1 oxidation state of bromine and probes the covalent character of the C-Br bond. |

| Br K-edge EXAFS | C-Br bond distance, coordination number, identity of neighboring atoms. ru.nl | Provides precise measurement of the C-Br bond length and can detect and characterize intermolecular halogen bonding interactions with other molecules or derivatives. |

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of components within a mixture. thermofisher.com For a compound like this compound, both gas and liquid chromatography are highly applicable for assessing purity and analyzing it in the presence of derivatives or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. leco.comhill-labs.co.nz The technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. hill-labs.co.nzslideshare.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. hill-labs.co.nz The components of the mixture are then separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that allows for its unequivocal identification. leco.comhill-labs.co.nz This method is highly effective for determining the purity of a this compound sample and for identifying and quantifying any synthesis byproducts, such as unreacted starting materials or isomers.

Table 4: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC Column | TG-5MS fused silica (B1680970) capillary column (or similar non-polar column) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) researchgate.net |

| Oven Temperature Program | Initial temp 50°C, ramp at 10°C/min to 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Mass Scan Range | 35-450 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid mobile phase. thermofisher.com It is particularly useful for analyzing compounds that are non-volatile, thermally unstable, or for derivatives of this compound that may have these characteristics. Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar to non-polar organic compounds. srce.hr

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol (B129727). srce.hr Separation occurs as components partition differently between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and elute later. Detection is commonly achieved using an ultraviolet (UV) detector, although bromoalkanes lack a strong chromophore, so detection might rely on end-absorption in the low UV range (e.g., 200-220 nm). sielc.com

Table 5: Representative HPLC Method for Bromo-organic Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (MeCN) or methanol. srce.hr |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Chemometric Approaches in Spectroscopic Data Analysis

When analyzing complex mixtures containing this compound and its derivatives, or when studying subtle changes in its spectroscopic signature under different conditions, the resulting datasets (e.g., from IR or XAS) can be large and complex. Chemometrics employs mathematical and statistical methods to extract meaningful information from such chemical data. cref.it

Principal Component Analysis (PCA) is a powerful and widely used chemometric tool for exploring and simplifying complex, multivariate datasets. cref.it PCA reduces the dimensionality of the data by transforming the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the data.

In the context of spectroscopic analysis, PCA can be used to:

Identify Patterns: Visualize the grouping or clustering of samples based on their spectral similarities.

Detect Outliers: Identify samples that are spectrally different from the rest.

Resolve Mixtures: In some cases, help to identify the spectral contributions of individual components in a mixture. diva-portal.org

Variable Reduction: Determine which spectral regions (wavenumbers or energies) are most responsible for the observed variation among samples.

By applying PCA to a set of IR or XAS spectra from different batches or reaction time points, one could monitor the purity of this compound, track the formation of derivatives, or identify subtle changes in its molecular environment. diva-portal.org

Table 6: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Water |

| Carbon |

| Hydrogen Bromide |

Computational Chemistry Applications in the Study of 2 2 Bromoethoxy Propane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to predict molecular properties. qulacs.org These calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and charge distributions. nrel.gov For 2-(2-Bromoethoxy)propane, with its flexible chain and polar C-Br and C-O bonds, these methods can elucidate its fundamental chemical nature.

A summary of computationally predicted properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | chemscene.comambeed.comscbt.com |

| Molecular Weight | 167.04 g/mol | chemscene.com |

| Monoisotopic Mass | 165.99933 Da | uni.lunih.gov |

| XLogP3-AA (Lipophilicity) | 1.7 | nih.gov |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | chemscene.comambeed.com |

| Number of Rotatable Bonds | 3 | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nrel.gov DFT calculations are used to investigate the electronic structure of molecules, which governs their reactivity. sciepub.com For this compound, DFT can be employed to calculate the distribution of electron density, identify the locations of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate molecular electrostatic potential (MEP) maps.

MEP maps are particularly insightful as they reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential around the ether oxygen atom and a positive or neutral region (a "σ-hole") on the outermost portion of the bromine atom, which is crucial for understanding halogen bonding. wiley-vch.de DFT is also highly effective for calculating the relative energies of different molecular conformations and the energetics of reaction pathways. scispace.com Studies on similar molecules, like 2-bromopropane (B125204) and 2-bromopropionic acid, have successfully used DFT to model reaction mechanisms and energy profiles. sciepub.comresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. wavefun.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.gov

For this compound, ab initio calculations would be used to obtain precise values for bond lengths, bond angles, and torsional angles. nih.gov They are also employed to calculate accurate energies for determining conformational stability and reaction barriers. researchgate.net For example, a study on N-bromo-hexafluoro-2-propanimine utilized MP2 level calculations to determine structural parameters and vibrational frequencies. nih.gov While computationally more demanding than DFT, ab initio methods are essential when high accuracy is required for validating other computational models or for systems where DFT may perform poorly. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses three rotatable single bonds, giving it significant conformational flexibility. chemscene.comambeed.com Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time. diva-portal.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and tracking its atomic motions over nanoseconds or longer. The resulting trajectory provides information on the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. diva-portal.orgresearchgate.net This is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or reactants in a chemical process. Conformational analysis of complex molecules like PROTACs, which often contain flexible linker units similar to the ethoxy chain in this compound, relies heavily on MD simulations to understand their solution-phase behavior. diva-portal.org

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. escholarship.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and the high-energy structures known as transition states that connect them. orgoreview.commsu.edu The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

Computational methods can model these reactions to determine the most likely mechanism. For example, in an E2 elimination reaction of a similar compound, 2-bromopropane, computational studies identified the transition state structure where the base removes a proton simultaneously as the bromide ion departs. sciepub.com The ether oxygen in this compound could also play a role by stabilizing transition states through intramolecular interactions.

A key piece of information derived from the study of a reaction mechanism is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. fsu.eduopentextbc.ca Computationally, the activation energy is determined by calculating the energy difference between the reactants and the highest-energy transition state on the reaction pathway. msu.edu

DFT is commonly used for these calculations. sciepub.comresearchgate.net For a potential reaction of this compound, such as its reaction with a nucleophile, computational chemists would first locate the optimized geometries of the reactants and the transition state structure. The difference in their calculated energies provides the activation energy. researchgate.net This value is critical for predicting the rate of a reaction. fsu.edu The table below shows a hypothetical example of calculated energies for a reaction involving a bromoalkane.

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kJ/mol) |

| Reactants | DFT/B3LYP/6-311+G | -2680.500 | 0.0 |

| Transition State | DFT/B3LYP/6-311+G | -2680.465 | +91.9 (Activation Energy) |

| Products | DFT/B3LYP/6-311+G** | -2680.520 | -52.5 (Reaction Energy) |

This table is illustrative and does not represent actual calculated data for this compound.

Halogen Bonding Interactions in Bromoethers

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (an electron donor). wiley-vch.deweebly.com This phenomenon is explained by the concept of the "σ-hole," an area of positive electrostatic potential on the halogen atom opposite to the covalent bond. wiley-vch.de In bromoethers like this compound, the bromine atom can participate in halogen bonding.

Computational chemistry is essential for studying these weak interactions. weebly.comumich.edu Methods like DFT can be used to calculate the molecular electrostatic potential to visualize the σ-hole on the bromine atom. nih.gov Advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to characterize the nature and strength of the halogen bond. nih.gov Researchers use these computational tools to predict the geometry and energy of halogen-bonded complexes, providing insight into how these interactions can be used in crystal engineering, materials science, and drug design. weebly.comumich.edu Studies on related bromo-compounds have confirmed the importance of computational methods in understanding and predicting the behavior of halogen bonds. wisc.edu

Computational Models of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical and chemical behavior of molecules, including their structure, stability, and reactivity. numberanalytics.com For a molecule like this compound, with its combination of a flexible ether linkage, a bromine atom, and alkyl groups, several types of non-covalent interactions are at play. These interactions, though weaker than covalent bonds, collectively influence the molecule's conformational preferences and its interactions with other molecules. numberanalytics.com

Computational quantum chemistry is a powerful tool for exploring these subtle forces. olemiss.edu Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to model the geometry and energetics of this compound. rsc.org These methods allow for the detailed analysis of intramolecular and intermolecular interactions.

Key Non-Covalent Interactions in this compound:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on another molecule, such as the lone pair of an oxygen or nitrogen atom. Computational models can predict the strength and geometry of these potential halogen bonds.

Hydrogen Bonding: Although not a classical hydrogen bond donor, the ether oxygen in this compound can act as a hydrogen bond acceptor, interacting with hydrogen bond donors in its environment.

Computational Techniques for Analysis:

Several computational techniques can be used to analyze and quantify these non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. numberanalytics.com

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that highlights regions of non-covalent interactions in real space, allowing for their qualitative assessment. numberanalytics.com

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a method that decomposes the total interaction energy between molecules into physically meaningful components, such as electrostatics, exchange, induction, and dispersion. olemiss.edu This provides a quantitative understanding of the nature of the non-covalent interactions.

A theoretical conformational analysis of propane (B168953), a related smaller molecule, reveals the energetic differences between staggered and eclipsed conformations due to torsional strain. masterorganicchemistry.comlibretexts.orgyoutube.com Similar computational analyses could be applied to the more complex this compound to determine its preferred conformations, which are governed by a balance of these non-covalent forces. Such studies on related bromo-alkoxycyclohexanes have shown that the size of the alkoxy group plays a determinant role in conformational preferences. nih.gov

The following table outlines a theoretical application of SAPT to analyze the interaction of this compound with a simple Lewis base, illustrating the potential contributions of different energy components to a hypothetical halogen bond.

| Interaction Component | Description | Hypothetical Energy Contribution |

|---|---|---|

| Electrostatics | Interaction between the permanent charge distributions of the two molecules. | -2.5 |

| Exchange | Pauli repulsion arising from the overlap of electron clouds. | +3.0 |

| Induction | Polarization of one molecule by the charge distribution of the other. | -1.5 |

| Dispersion | Attractive interaction arising from correlated electron fluctuations. | -2.0 |

| Total Interaction Energy | Sum of all components. | -3.0 |

Integration of Machine Learning and AI in Computational Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated with computational chemistry to accelerate scientific discovery. acs.orgscienceasia.orgresearchgate.net These technologies offer the potential to overcome the computational cost of traditional quantum mechanical calculations and to extract valuable insights from large datasets. acs.org

Predictive Modeling for Molecular Design

While specific ML models for this compound are not available, the methodologies of predictive modeling could be applied to design novel molecules with desired properties based on its scaffold. Generative AI models, for instance, can be trained on large chemical databases to learn the underlying rules of chemical space and generate new, valid molecular structures. scholar9.comnih.gov

A hypothetical workflow for the predictive modeling and design of derivatives of this compound could involve:

Data Collection: A dataset of molecules structurally related to this compound, along with their experimentally determined or computationally calculated properties (e.g., solubility, reactivity, binding affinity to a target), would be assembled.

Feature Engineering: Molecules would be converted into machine-readable formats, such as molecular fingerprints or graph-based representations. mrzv.org

Model Training: A machine learning model, such as a graph neural network or a random forest regressor, would be trained on the dataset to learn the relationship between the molecular structure and the desired property. researchgate.net

Generative Design: A generative model, such as a variational autoencoder (VAE) or a generative adversarial network (GAN), could then be used to generate new molecular structures. chemrxiv.orgmalariaworld.org These models can be biased to produce molecules with specific predicted properties. semanticscholar.org

Screening and Validation: The generated molecules would be screened using the trained predictive model to identify candidates with the most promising properties. These candidates would then be prioritized for synthesis and experimental validation.

The following interactive table illustrates a hypothetical dataset that could be used to train a machine learning model for predicting a specific property of this compound derivatives.

| Derivative | Modification | Molecular Weight (g/mol) | Predicted Solubility (logS) |

|---|---|---|---|

| This compound | - | 167.04 | -1.5 |

| 2-(2-Chloroethoxy)propane | Br -> Cl | 122.58 | -1.2 |

| 2-(2-Iodoethoxy)propane | Br -> I | 214.04 | -1.8 |

| 3-(2-Bromoethoxy)pentane | Isopropyl -> sec-Pentyl | 195.09 | -2.1 |

| 1-(2-Bromoethoxy)butane | Isopropyl -> n-Butyl | 181.07 | -1.9 |

The integration of AI and machine learning with computational chemistry holds significant promise for the future of molecular science, enabling the rapid and efficient design of novel molecules with tailored properties. mdpi.com While the direct application to this compound is yet to be explored in depth, the foundational principles for such studies are well-established.

Applications of 2 2 Bromoethoxy Propane in Materials Science and Polymer Chemistry

Precursor in Polymer Synthesis and Modification

In polymer science, 2-(2-Bromoethoxy)propane serves as a valuable precursor for creating and altering polymers. The reactivity of its carbon-bromine bond allows for its incorporation into polymer structures, thereby introducing specific functionalities.

While this compound itself is not a direct crosslinking agent due to having only one reactive bromo group, it can be used to introduce reactive sites onto a polymer chain. These sites can then participate in subsequent crosslinking reactions. For a compound to act as a crosslinker, it typically needs at least two reactive functional groups that can form connections between different polymer chains. For instance, compounds with multiple bromine atoms, such as 1,2-bis(2-bromoethoxy)ethane, are noted for their ability to enable crosslinking in polymer chemistry.

The process of crosslinking involves forming covalent bonds that link one polymer chain to another, creating a three-dimensional network. researchgate.netchemrxiv.org This network structure significantly alters the material's properties, often leading to increased strength, thermal stability, and chemical resistance. researchgate.net The introduction of the 2-bromoethoxy group from a molecule like this compound onto a polymer backbone would functionalize the polymer, making it amenable to a secondary crosslinking step with a suitable polyfunctional reagent.

This compound can be utilized to incorporate the isopropoxyethyl group into various functional polymers, such as polyimides. Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. Modifying them can further enhance or tailor their characteristics for specific applications. Research has explored the modification of polyimides using various chemical agents to create materials with improved properties. itu.edu.tr

The incorporation of the flexible ether linkage and the alkyl group from this compound can alter the final properties of the polymer. This modification can affect solubility, glass transition temperature, and dielectric properties. The general strategy involves reacting the bromo-functional group of this compound with a reactive site on the polyimide precursor monomers or the pre-formed polymer. Related bromoethoxy compounds are considered as raw materials for polyimides, highlighting the relevance of this chemical class in the synthesis of advanced functional polymers. ambeed.com

Living radical polymerization techniques offer precise control over polymer architecture, including molecular weight and dispersity. scispace.com One prominent method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers. scispace.comresearchgate.net

While RAFT typically employs thiocarbonylthio compounds, another major technique, Atom Transfer Radical Polymerization (ATRP), utilizes alkyl halides as initiators. libretexts.org In ATRP, a transition metal complex, often copper-based, reversibly activates and deactivates the polymer chain by transferring a halogen atom. libretexts.org The carbon-bromine bond in this compound makes it a potential initiator for ATRP. By initiating polymerization from this molecule, a polymer chain with an isopropoxyethyl group at one end can be synthesized. This method provides a pathway to create well-defined block copolymers and other complex architectures. Studies on the structurally similar 2-bromoethanol (B42945) have shown its effectiveness as a transfer agent in controlling radical polymerization, suggesting that bromo-ether compounds can play a significant role in these advanced polymerization methods. scialert.net

Incorporation into Functional Polymers (e.g., Polyimides)

Development of Novel Materials with Specific Functionalities

The unique chemical structure of this compound makes it a candidate for developing new materials with tailored properties for specialized industrial applications. chemscene.com

Brominated compounds are widely recognized for their effectiveness as flame retardants. tecnosintesi.com They function by interrupting the chemical chain reaction of combustion in the gas phase. reformchem.comberkeley.edu When a material containing a brominated flame retardant is heated, bromine radicals are released. These radicals interfere with the high-energy hydrogen and hydroxyl radicals that propagate the fire, thus quenching the flame. reformchem.com Given the presence of a bromine atom, this compound has the potential to be used as a reactive flame retardant. habitablefuture.orgnih.gov In this application, it would be chemically incorporated into a polymer structure, ensuring its permanence and reducing the likelihood of it leaching out over time.

The application of related compounds as lubricant additives has also been noted, suggesting a potential, though less documented, role for this compound in this area. chemicalbook.com Lubricant additives are used to enhance the performance of base oils by improving properties such as viscosity, thermal stability, and wear resistance.

This compound is classified as a specialty chemical and a building block in organic synthesis. musechem.commusechem.com This classification arises from its utility as an intermediate in the production of more complex molecules. The reactive bromine atom serves as a handle for nucleophilic substitution reactions, allowing for the attachment of the isopropoxyethyl group to a wide variety of chemical structures. ambeed.com This versatility makes it a valuable component in the synthesis of fine chemicals, research chemicals, and precursors for pharmaceuticals and agrochemicals. chemscene.com

| Potential Application | Relevant Structural Feature | Underlying Principle |

| Polymer Modification | Reactive Bromo Group | Covalent attachment to polymer chains to introduce new functionalities. |

| Living Radical Polymerization | Carbon-Bromine Bond | Can act as an initiator site for controlled polymerization methods like ATRP. libretexts.org |

| Flame Retardants | Bromine Atom | Release of bromine radicals to interrupt the combustion cycle in the gas phase. reformchem.comberkeley.edu |

| Specialty Synthesis | Reactive Bromo Group & Ether Linkage | Serves as a versatile building block for creating complex organic molecules. chemscene.comambeed.com |

| A summary of the potential applications of this compound and the corresponding chemical principles. |

Potential in Fire Retardants and Lubricants

Advanced Materials with Controlled Architecture

There is no scientific literature or patent information available that describes the use of this compound as a building block or functional component for the synthesis of advanced materials with controlled architecture. Research in this area typically involves monomers with specific reactive groups that allow for precise control over the resulting polymer's structure, such as in controlled radical polymerization techniques or self-assembling systems. The potential for the bromo- and isopropoxy- groups of this compound to be utilized in such sophisticated material design has not been explored in any accessible research.

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways

The classical synthesis of 2-(2-Bromoethoxy)propane and related β-bromoalkyl ethers often involves methods like the Williamson ether synthesis or the use of potent brominating agents such as phosphorus tribromide. smolecule.comlibretexts.org While effective, these methods can present limitations regarding yield, substrate scope, and the use of harsh reagents. Future research is trending towards the development of more efficient, selective, and environmentally benign synthetic strategies.

Emerging areas of exploration include:

Catalytic Etherification: The use of transition-metal catalysts, particularly earth-abundant metals like iron, is a promising avenue. Iron-catalyzed dehydrative etherification and transetherification reactions have been developed for other ether classes and proceed under mild, open-air conditions. acs.orgacs.org Applying these iron-catalyzed systems to the synthesis of this compound from 2-isopropoxyethanol (B94787) could offer a greener alternative to traditional methods that use stoichiometric brominating agents.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by using phase-transfer catalysts. These catalysts facilitate the reaction between water-soluble nucleophiles and water-insoluble electrophiles, often leading to higher yields and milder reaction conditions. jetir.org Future work could systematically optimize PTC conditions for the synthesis of this compound, potentially improving efficiency and reducing waste.

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques such as flow chemistry and microwave-assisted reactions offer rapid, high-yield, and scalable production methods. alfa-chemistry.com The application of these technologies to the synthesis of this compound could overcome the limitations of batch processing, such as poor heat transfer and long reaction times, which are sometimes associated with traditional reflux methods. smolecule.com

| Synthetic Approach | Description | Potential Advantages for Future Research |

|---|---|---|

| Traditional Methods (e.g., PBr3) | Involves refluxing an alcohol precursor (2-isopropoxyethanol) with a strong brominating agent. smolecule.com | Well-established but may have low to moderate yields and harsh conditions. |

| Iron-Catalyzed Etherification | Uses an iron catalyst for dehydrative coupling of alcohols, potentially adaptable for this synthesis. acs.orgacs.org | Eco-friendly catalyst, milder conditions, potential for higher selectivity. |

| Phase-Transfer Catalysis (PTC) | Employs a catalyst to facilitate reactions between different phases, enhancing the Williamson synthesis. jetir.org | Improved reaction rates, milder conditions, higher yields. |

| Flow/Microwave Synthesis | Utilizes modern reactor technology for rapid and efficient synthesis. alfa-chemistry.com | High scalability, precise process control, reduced reaction times. |

Advanced Mechanistic Elucidation Techniques

A detailed understanding of the reaction mechanisms involving this compound, such as its participation in nucleophilic substitution and elimination reactions, is crucial for optimizing its use and designing new applications. smolecule.com While classical kinetic studies provide foundational data, future research will likely employ more sophisticated techniques to probe reaction pathways and identify transient intermediates.

In-situ Spectroscopy: For catalytic syntheses, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide real-time information on the oxidation state and coordination environment of a metal catalyst, as demonstrated in iron-catalyzed etherifications. acs.org This would allow researchers to directly observe the catalytic cycle rather than inferring it from final products.

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize short-lived intermediates in solution, providing direct evidence for proposed reaction pathways.

Isotopic Labeling Studies: The use of isotopically labeled reactants (e.g., using ¹³C or ¹⁸O) in conjunction with NMR or mass spectrometry can definitively track the fate of atoms throughout a reaction, providing unambiguous evidence for bond-forming and bond-breaking steps.

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces of reactions. up.ac.za These models can calculate the activation energies for competing pathways (e.g., Sₙ2 vs. E2) and predict the structure of transition states, offering insights that are difficult to obtain experimentally. acs.orgresearchgate.net

Development of Novel Applications in Chemical Biology

The bifunctional nature of this compound, featuring a reactive bromo group for covalent modification and an isopropoxy moiety that influences solubility and steric profile, makes it an attractive building block for creating tools for chemical biology.

Synthesis of Chemical Probes: The bromoethyl ether moiety is a key component in the synthesis of complex molecules designed to interact with biological systems. For instance, bromoethoxy-functionalized precursors have been used to synthesize ligands for studying RNA-ligand interactions and to build complex heterocyclic scaffolds with potential therapeutic activity. scielo.bracs.org Future work could utilize this compound to create novel probes for identifying protein or nucleic acid targets.

Ether Lipid Research: Ether lipids are a class of glycerolipids with important roles in cellular functions like membrane trafficking and homeostasis. nih.gov this compound could serve as a precursor for synthesizing novel ether lipid analogues or probes to help unravel their specific molecular functions, which remain partially understood. nih.gov

Linkers for Bifunctional Molecules: The development of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) is a major trend in drug discovery. These molecules require linkers to connect a target-binding element to an E3 ligase-recruiting element. The 2-(isopropoxy)ethyl structure derived from this compound could be incorporated into novel linkers, with the isopropoxy group providing a way to tune physicochemical properties like solubility and membrane permeability.

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational modeling with experimental validation represents a powerful paradigm for accelerating chemical research. This synergy is particularly valuable for predicting reactivity, guiding experimental design, and interpreting complex results.

Rational Catalyst Design: DFT calculations can be used to model the interaction of substrates like 2-isopropoxyethanol with different catalysts to predict which will be most effective for synthesizing this compound. byu.edu This computational pre-screening can save significant experimental time and resources.

Predicting Reactivity and Selectivity: Computational studies can accurately calculate properties like bond dissociation enthalpies, which are critical for understanding reactivity. researchgate.net For this compound, computational models could predict its reactivity with a wide range of nucleophiles, guiding its application in organic synthesis and chemical biology.

Understanding Biomolecular Interactions: For applications in chemical biology, molecular docking and molecular dynamics (MD) simulations can predict how molecules derived from this compound might bind to a biological target such as a protein or RNA. These predictions can then be tested experimentally, creating an efficient cycle of design, prediction, and validation. acs.org This approach has been used to understand how charged groups on ligands affect binding kinetics and thermodynamics with riboswitch targets. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a sophisticated tool for innovation in synthesis, catalysis, and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Bromoethoxy)propane to minimize byproducts?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-bromoethanol with propane derivatives under controlled conditions (e.g., using a base like NaH in anhydrous THF at 0–5°C) can minimize side reactions like elimination. Evidence from similar bromoethoxy syntheses highlights the importance of inert atmospheres and slow reagent addition to suppress polymerization or oxidation .

Q. How can this compound be purified effectively after synthesis?

- Methodology : Column chromatography using silica gel with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 4:1) is effective. Alternatively, distillation under reduced pressure (40–60°C, 10–15 mmHg) can isolate the compound with >95% purity. Residual solvents should be monitored via GC-MS .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : H NMR (CDCl₃) should show peaks for the propane backbone (δ 1.2–1.4 ppm, triplet), bromoethoxy groups (δ 3.5–3.7 ppm, multiplet), and methyl groups (δ 1.0–1.1 ppm, singlet) .

- LCMS/HPLC : Retention times and m/z values (e.g., [M+H]⁺ ≈ 197) can be cross-referenced with literature. HPLC analysis under acidic conditions (0.1% TFA) is recommended for detecting polar impurities .

Q. How should this compound be stored to maintain stability?

- Methodology : Store at 0–4°C in amber glass vials under argon to prevent bromine displacement or hydrolysis. Avoid prolonged exposure to moisture or light, as degradation products (e.g., propylene glycol derivatives) may form .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in substitution reactions?

- Methodology : The branched propane backbone creates steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., using KI/acetone assays) can compare reaction rates with linear analogs. Computational modeling (DFT) further predicts regioselectivity in nucleophilic attacks .

Q. What strategies mitigate hazards when scaling up reactions involving this compound?

- Methodology :

- Safety Protocols : Use explosion-proof equipment and avoid contact with oxidizers (e.g., peroxides) or strong bases. PPE recommendations include nitrile gloves and chemical-resistant aprons .

- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal to prevent environmental release .

Q. How can this compound serve as a linker in PROTACs (Proteolysis-Targeting Chimeras)?

- Methodology : Its ether linkages and bromine terminus enable conjugation via click chemistry (e.g., CuAAC with azide-functionalized E3 ligase ligands). Optimize spacer length by comparing PROTAC efficacy in degradation assays (e.g., Western blot for target protein levels) .

Q. How to resolve contradictions in NMR data for brominated ether derivatives like this compound?

- Methodology : Contradictions often arise from solvent effects or impurity overlap. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess peak shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns and confirms connectivity .

Q. What role does this compound play in synthesizing spirocyclic compounds?

- Methodology : As a bifunctional alkylating agent, it can bridge aromatic and aliphatic moieties in spiro ring formation. Monitor reaction progress via TLC and isolate intermediates using flash chromatography. X-ray crystallography validates final structures .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.